N,N'-Bis(trimethylsilyl)-1,4-butanediamine is classified as an organosilicon compound. Its chemical structure can be represented by the IUPAC name N,N'-bis(trimethylsilyl)butane-1,4-diamine, with the CAS number 13435-07-9. The compound is often utilized in the synthesis of other chemical entities and materials, particularly in polymer chemistry and materials science.
The synthesis of N,N'-Bis(trimethylsilyl)-1,4-butanediamine typically involves the reaction of 1,4-butanediamine with chlorotrimethylsilane in the presence of a base such as triethylamine. This reaction is conducted in aprotic solvents like hexane or pentane to facilitate the formation of the desired product. The general procedure includes:
The molecular structure of N,N'-Bis(trimethylsilyl)-1,4-butanediamine can be described by its chemical formula . It features two trimethylsilyl groups () attached to a butanediamine backbone, contributing to its unique physical properties.
N,N'-Bis(trimethylsilyl)-1,4-butanediamine participates in various chemical reactions:
The mechanism of action for N,N'-Bis(trimethylsilyl)-1,4-butanediamine primarily involves its role as a nucleophile due to the availability of lone pairs on the nitrogen atoms. In substitution reactions, the nitrogen acts as a nucleophile attacking electrophilic centers while releasing trimethylsilyl groups as leaving groups. This reactivity is crucial in forming new compounds in organic synthesis .
N,N'-Bis(trimethylsilyl)-1,4-butanediamine exhibits several notable physical and chemical properties:
These properties contribute to its utility in various applications within organic synthesis and polymer chemistry .
N,N'-Bis(trimethylsilyl)-1,4-butanediamine finds applications across multiple scientific domains:
The development of N,N'-Bis(trimethylsilyl)-1,4-butanediamine (CAS 13435-07-9) emerged from foundational organosilicon chemistry pioneered by Charles Friedel and James Crafts in the 19th century. While no single publication documents its initial synthesis, this diamine derivative evolved from the broader exploration of silylating agents in the mid-20th century. Key milestones include the advent of hexamethyldisilazane (HMDS) in the 1940s [5] and subsequent methodologies for amine silylation. The compound represents an adaptation of these principles to aliphatic diamines, specifically designed to leverage silicon’s unique electronic properties for protecting reactive nitrogen centers during chemical processes. Its commercial availability (≥98% purity) reflects optimized synthetic protocols established in the 1980s–1990s [8].
This compound exemplifies the critical role of silylated diamines in modulating molecular reactivity. The trimethylsilyl (TMS) groups bonded to nitrogen create steric shielding while altering electronic density via σ-donation and π-acceptance [9]. Unlike monosilylated amines, bis-silylation of 1,4-butanediamine introduces conformational constraints due to the chain’s length, enabling chelation effects in metal complexes. The Si–N bond length (~173.5 pm) and Si–N–Si angle (~125.5°) [5] facilitate kinetic stability against hydrolysis while permitting controlled desilylation—a duality essential for temporary protection strategies. Such attributes position silylated diamines as versatile synthons between molecular silicon precursors and complex organic frameworks [9].
Industrially, this compound serves as a precursor for silicon nitride ceramics and hydrophobic coatings, capitalizing on its volatile decomposition products [3] [9]. In pharmaceutical R&D, it acts as a protective group for diamines during multi-step syntheses of active ingredients, preventing unwanted side reactions [8]. Additionally, its role in depositing silicon carbonitride (SiCN) thin films via chemical vapor deposition (CVD) highlights its materials science utility, enhancing thermal stability in electronic components [3] [5].
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